7,9-dihydro-3H-purine-2,6,8-trithione
Description
7,9-Dihydro-3H-purine-2,6,8-trione, systematically named uric acid (UA), is a heterocyclic nitrogenous compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . It is the end product of purine nucleotide catabolism in humans and other primates, formed via the enzymatic oxidation of xanthine by xanthine oxidase . Structurally, uric acid features a purine backbone with three ketone groups at positions 2, 6, and 8 (Figure 1).
Uric acid plays dual roles in physiology:
Properties
CAS No. |
15986-33-1 |
|---|---|
Molecular Formula |
C5H4N4S3 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
InChI Key |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Isomeric SMILES |
C12=C(N=C(N1)S)N=C(N=C2S)S |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Other CAS No. |
15986-33-1 |
Pictograms |
Irritant |
Synonyms |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in some organisms.
Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.
Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:
Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for oxidative stress and purine metabolism.
Medicine: Investigated for its role in diseases like gout and kidney stones.
Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.
Mechanism of Action
The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .
Comparison with Similar Compounds
Key Observations :
- Methyl substitutions increase molecular weight and hydrophobicity, altering solubility. For example, 1,3,7-trimethyluric acid is less water-soluble than uric acid due to added methyl groups .
- Substitutions at the 3-position (e.g., 3,7-dimethyl derivative) enhance stability against enzymatic degradation .
Market Trends :
- Uric acid dominates due to diagnostic and industrial demand .
- Methylated derivatives are priced higher due to synthetic complexity and low-volume production .
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